

In-Depth Technical Guide: 3-Bromo-1-methyl-1H-indazol-6-amine

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-1H-indazol-6-amine

Cat. No.: B598569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Bromo-1-methyl-1H-indazol-6-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics and provides a foundational workflow for its analysis.

Core Molecular Data

The fundamental molecular properties of **3-Bromo-1-methyl-1H-indazol-6-amine** are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

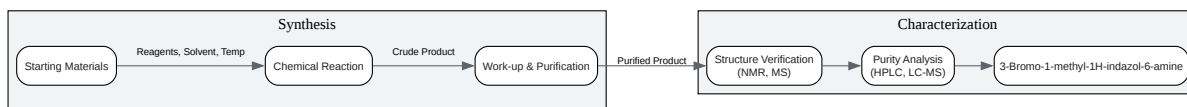
Property	Value
Molecular Formula	C ₈ H ₈ BrN ₃
Molecular Weight	226.07 g/mol [1] [2]
CAS Number	1203181-56-9 [1] [2]
Canonical SMILES	CN1N=C(Br)C2=C1C=C(N)C=C2

Physicochemical Properties

Property	Value
Physical Form	Pale-yellow to Yellow-brown Solid
Purity	≥97% - 98%
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of **3-Bromo-1-methyl-1H-indazol-6-amine**. The specific reaction conditions and analytical parameters would be optimized based on the specific laboratory setup and desired purity.



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Caption: A generalized workflow for the synthesis and analytical characterization of **3-Bromo-1-methyl-1H-indazol-6-amine**.

Detailed Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of **3-Bromo-1-methyl-1H-indazol-6-amine** are proprietary and not publicly available, a general approach based on standard organic chemistry techniques can be outlined.

General Synthesis Protocol:

A plausible synthetic route would involve the methylation and subsequent bromination of a suitable indazole precursor. The final amination step would yield the target compound. The

purification would likely be achieved through column chromatography.

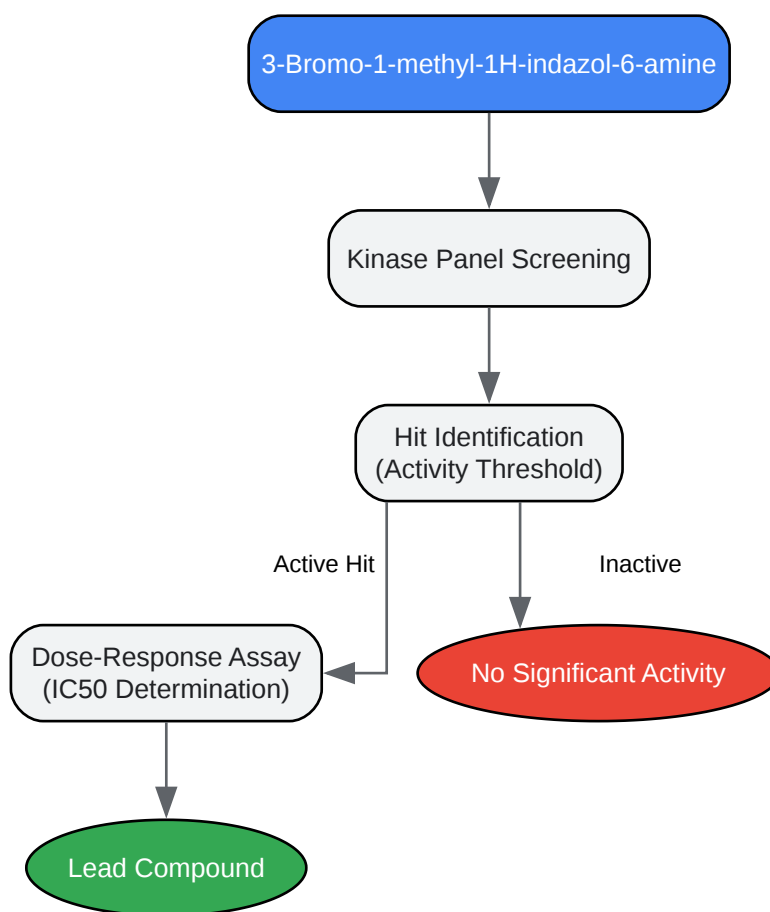
General Analytical Characterization Protocol:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure, including the position of the bromine, methyl, and amine groups on the indazole ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis would be performed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways in which **3-Bromo-1-methyl-1H-indazol-6-amine** is involved. As a substituted indazole, it may be investigated for its potential as a kinase inhibitor or for other roles in cell signaling, which are common targets for this class of compounds. Further research is required to elucidate its biological activity and mechanism of action.

The following diagram represents a hypothetical logical relationship for screening this compound as a kinase inhibitor.



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Caption: A logical workflow for screening **3-Bromo-1-methyl-1H-indazol-6-amine** as a potential kinase inhibitor.

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References

- 1. 3-Bromo-1-methyl-1H-indazol-6-amine - CAS:1203181-56-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. cenmed.com [cenmed.com]

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